Cas no 1221793-29-8 ((S)-Fmoc-1-adamantyl-glycine)

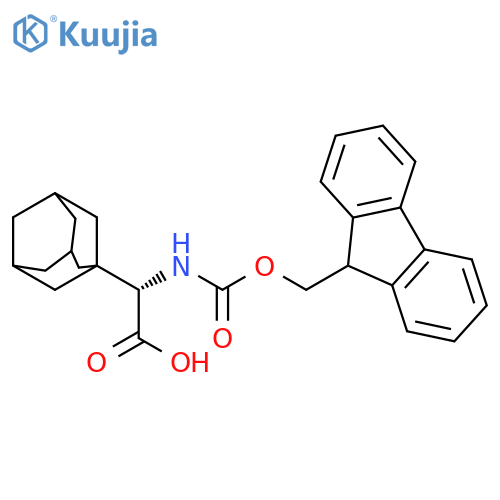

(S)-Fmoc-1-adamantyl-glycine structure

商品名:(S)-Fmoc-1-adamantyl-glycine

CAS番号:1221793-29-8

MF:C27H29NO4

メガワット:431.52346777916

MDL:MFCD09952624

CID:4578959

PubChem ID:45024433

(S)-Fmoc-1-adamantyl-glycine 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

- (2S)-2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

- N-Fmoc-L-adamantylglycine

- Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-

- Fmoc-1-adamantyl-L-glycine

- (S)-Fmoc-1-adamantyl-glycine

- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid

- AKOS026671202

- E70820

- MFCD09952624

- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)aceticacid

- SCHEMBL7891069

- BS-30325

- 1221793-29-8

-

- MDL: MFCD09952624

- インチ: 1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30)/t16?,17?,18?,24-,27?/m1/s1

- InChIKey: YKDNBNMLFPFDRJ-FUVUBJJASA-N

- ほほえんだ: C(O)(=O)[C@H](C12CC3CC(CC(C3)C1)C2)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

計算された属性

- せいみつぶんしりょう: 431.21

- どういたいしつりょう: 431.21

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 687

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6A^2

- 疎水性パラメータ計算基準値(XlogP): 5.6

(S)-Fmoc-1-adamantyl-glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F594875-100mg |

(S)-Fmoc-1-adamantyl-glycine |

1221793-29-8 | 100mg |

$1745.00 | 2023-05-18 | ||

| abcr | AB313690-100 mg |

(S)-Fmoc-1-adamantyl-glycine, 95% (Fmoc-L-Gly(Adamantyl)-OH); . |

1221793-29-8 | 95% | 100mg |

€468.50 | 2023-05-19 | |

| TRC | F594875-500mg |

(S)-Fmoc-1-adamantyl-glycine |

1221793-29-8 | 500mg |

$ 7600.00 | 2023-09-07 | ||

| 1PlusChem | 1P00HH4H-250mg |

(S)-Fmoc-1-adamantyl-glycine |

1221793-29-8 | 95% | 250mg |

$177.00 | 2023-12-25 | |

| 1PlusChem | 1P00HH4H-1g |

(S)-Fmoc-1-adamantyl-glycine |

1221793-29-8 | 95% | 1g |

$461.00 | 2023-12-25 | |

| Ambeed | A562623-250mg |

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid |

1221793-29-8 | 95% | 250mg |

$401.0 | 2024-04-25 | |

| Ambeed | A562623-1g |

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid |

1221793-29-8 | 95% | 1g |

$953.0 | 2024-04-25 | |

| Ambeed | A562623-100mg |

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid |

1221793-29-8 | 95% | 100mg |

$161.0 | 2024-04-25 | |

| Aaron | AR00HHCT-100mg |

(S)-Fmoc-1-adamantyl-glycine |

1221793-29-8 | 95% | 100mg |

$135.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1863155-250mg |

(S)-Fmoc-1-adamantyl-glycine |

1221793-29-8 | 95% | 250mg |

¥2112.00 | 2024-08-09 |

(S)-Fmoc-1-adamantyl-glycine 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1221793-29-8 ((S)-Fmoc-1-adamantyl-glycine) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1221793-29-8)(S)-Fmoc-1-adamantyl-glycine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):350.0/673.0